Cas no 2229427-97-6 (methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate)

Methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate is a versatile intermediate in organic synthesis, particularly valued for its pyridine and amino ester functionalities. The presence of both a reactive amino group and an ester moiety enables its use in a range of transformations, including amidation, condensation, and cyclization reactions. The chloro and methyl substituents on the pyridine ring enhance its utility in further functionalization, making it a valuable building block for pharmaceuticals, agrochemicals, and specialty chemicals. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. This compound is particularly useful in the development of biologically active molecules due to its balanced reactivity and structural flexibility.
methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate structure
2229427-97-6 structure
商品名:methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate
CAS番号:2229427-97-6
MF:C11H15ClN2O2
メガワット:242.702001810074
CID:6037090
PubChem ID:165754836

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate 化学的及び物理的性質

名前と識別子

    • methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate
    • 2229427-97-6
    • EN300-1995773
    • インチ: 1S/C11H15ClN2O2/c1-7-5-8(6-10(12)14-7)9(13)3-4-11(15)16-2/h5-6,9H,3-4,13H2,1-2H3
    • InChIKey: POXYMLOIROZMSV-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=CC(C)=N1)C(CCC(=O)OC)N

計算された属性

  • せいみつぶんしりょう: 242.0822054g/mol
  • どういたいしつりょう: 242.0822054g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 65.2Ų

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1995773-0.5g
methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate
2229427-97-6
0.5g
$1385.0 2023-09-16
Enamine
EN300-1995773-0.05g
methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate
2229427-97-6
0.05g
$1212.0 2023-09-16
Enamine
EN300-1995773-1g
methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate
2229427-97-6
1g
$1442.0 2023-09-16
Enamine
EN300-1995773-1.0g
methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate
2229427-97-6
1g
$1442.0 2023-05-31
Enamine
EN300-1995773-0.25g
methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate
2229427-97-6
0.25g
$1328.0 2023-09-16
Enamine
EN300-1995773-0.1g
methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate
2229427-97-6
0.1g
$1269.0 2023-09-16
Enamine
EN300-1995773-2.5g
methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate
2229427-97-6
2.5g
$2828.0 2023-09-16
Enamine
EN300-1995773-5.0g
methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate
2229427-97-6
5g
$4184.0 2023-05-31
Enamine
EN300-1995773-10.0g
methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate
2229427-97-6
10g
$6205.0 2023-05-31
Enamine
EN300-1995773-10g
methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate
2229427-97-6
10g
$6205.0 2023-09-16

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate 関連文献

methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoateに関する追加情報

Introduction to Methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate (CAS No. 2229427-97-6)

Methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate, identified by its CAS number 2229427-97-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, particularly its amino and chloro-substituted pyridine backbone, contribute to its potential as a lead compound in the synthesis of novel therapeutic agents.

The molecular structure of Methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate consists of a butanoate ester moiety linked to a pyridine ring. The presence of both amino and chloro functional groups on the pyridine ring enhances its reactivity, allowing for further chemical modifications that can fine-tune its biological properties. This flexibility makes it an attractive candidate for drug discovery efforts aimed at developing new treatments for various diseases.

In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those containing pyridine derivatives. Pyridine-based molecules have been widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in Methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate positions it as a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential as a scaffold for the development of new drugs. The combination of the amino and chloro groups on the pyridine ring provides multiple sites for chemical modification, enabling researchers to design derivatives with enhanced potency and selectivity. This characteristic is particularly valuable in the context of drug discovery, where lead optimization is a critical step in the development of new therapeutic agents.

Recent studies have highlighted the importance of understanding the structural features that contribute to the biological activity of heterocyclic compounds. Methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate has been investigated for its potential role in modulating various biological pathways. For instance, preliminary research suggests that this compound may interact with specific enzymes and receptors involved in disease processes. These interactions could lead to the development of novel drugs that target these pathways more effectively than existing treatments.

The synthesis of Methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyridine derivative followed by its coupling with an appropriate esterifying agent. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making it feasible to conduct large-scale studies and clinical trials.

In addition to its pharmacological potential, Methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate has also been explored for its role in chemical biology research. Its unique structure allows researchers to study fundamental biological processes at the molecular level. By understanding how this compound interacts with biological targets, scientists can gain insights into disease mechanisms and develop more effective therapeutic strategies.

The growing body of evidence supporting the biological activity of Methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate has spurred interest from both academic and industrial researchers. Collaborative efforts between universities and pharmaceutical companies are increasingly focused on harnessing this compound's potential for drug development. These partnerships aim to accelerate the translation of laboratory findings into clinical applications, bringing new treatments to patients more quickly.

The future prospects for Methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yll)butanoate are promising, with ongoing research expected to uncover new therapeutic applications. As our understanding of complex biological systems continues to evolve, compounds like this one will play a crucial role in developing innovative solutions for unmet medical needs. The continued exploration of its pharmacological properties will likely lead to significant advancements in drug discovery and development.

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